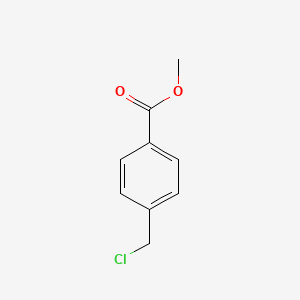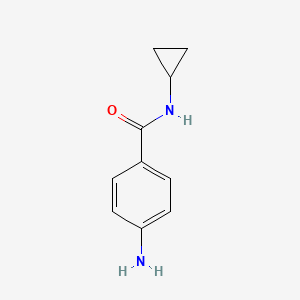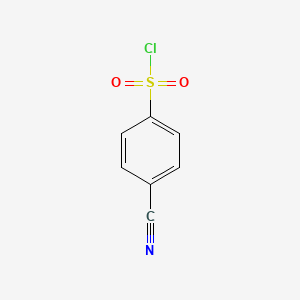
4,5-Dimethylthiazole
Descripción general
Descripción
4,5-Dimethylthiazole is a compound with the empirical formula C5H7NS . It has a roasted nutty, meaty, boiled poultry-like odor .
Synthesis Analysis
The synthesis of this compound involves the radical bromination using N-bromosuccinimide in the presence of 2,2′-azobisisobutyronitrile. This process yields mono-, tri-, and tetrabromo compounds .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string Cc1ncsc1C . More detailed structural information can be found in the references .
Chemical Reactions Analysis
The chemical reactions involving this compound include its use in the preparation of 4-(bromomethyl)-5-(dibromomethyl)thiazole .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 113.18 . It is a powder with a refractive index of 1.521 (lit.) and a density of 1.07 g/mL at 25 °C (lit.) . It has a boiling point of 158 °C/742 mmHg (lit.) .
Aplicaciones Científicas De Investigación
Cytotoxicity and Antiproliferative Studies
4,5-Dimethylthiazole derivatives, specifically 5-(4-substituted benzylidene)-2-[(4,5-dimethylthiazol-2-yl)amino]thiazol-4(5H)-one derivatives, have been synthesized and evaluated for their antiproliferative activity. These compounds demonstrated significant cytotoxicity against various cell lines such as A549 adenocarcinomic human alveolar basal epithelial cells and C6 rat glioma cell line. This highlights the potential of this compound in the development of new antitumor agents (Yurttaş et al., 2018).
Spectroscopic and Molecular Docking Studies
In a study by Avcı et al. (2019), 5-acetyl-2,4-dimethylthiazole was examined using experimental UV-vis and FT-IR spectral results and theoretical DFT calculation methods. This study also included molecular docking to show the inhibitory effect of this compound on vascular endothelial growth factor and β-ketoacyl-acyl carrier protein synthase III, suggesting its potential as an antiproliferative and antibacterial agent (Avcı et al., 2019).
Application in Chemosensitivity Testing
The MTT assay, utilizing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, is a widely used method for determining the response of various tumors to cytotoxic drugs. This assay has proven effective in predicting patient responses and selecting appropriate chemotherapy drugs, thereby improving survival outcomes in cancers such as gastric and colorectal cancer (Kabeshima et al., 2002).
Surface Electrochemistry Studies
A study on the surface electrochemistry of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide ([MTT]Br) adsorbed on a graphite electrode revealed that this compound undergoes two surface electrochemical redox processes. This research provides insights into the redox mechanism of MTT and its potential applications in electrochemical and biological studies (Marques et al., 1995).
Cellular Mechanism Studies
Research on the mechanism of cellular3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction has revealed that it is not exclusively reduced by mitochondria in living cells. The reduction of MTT is confined to intracellular vesicles in cells, which challenges the traditional view of MTT reduction being mitochondrial-dependent. This finding has significant implications for the use of MTT in cell proliferation and neural cytotoxicity studies, highlighting the complexity of cellular interactions with MTT (Liu et al., 1997).
Safety and Hazards
4,5-Dimethylthiazole is a flammable liquid and vapor. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
A recent study has designed and synthesized novel 4,5-dimethyl thiazole-hydrazone derivatives which were tested against cancer and normal cell lines to understand the structure-activity relationship (SAR) . The study found that the pyridin-2-yl and 1-naphthyl derivatives of 4,5-dimethylthiazole showed high anticancer potency against C6 and A549 cell lines . Therefore, future studies may focus on developing derivatives of these two compounds and elucidating their mechanisms .
Propiedades
IUPAC Name |
4,5-dimethyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-4-5(2)7-3-6-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSONZCNXUSTKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189348 | |
| Record name | 4,5-Dimethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Clear colourless liquid; roasted, nutty, meaty, boiled poultry-like odour | |
| Record name | 4,5-Dimethylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032976 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 4,5-Dimethylthiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/968/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
157.00 to 159.00 °C. @ 760.00 mm Hg | |
| Record name | 4,5-Dimethylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032976 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in ether, Miscible at room temperature (in ethanol) | |
| Record name | 4,5-Dimethylthiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/968/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.067-1.072 | |
| Record name | 4,5-Dimethylthiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/968/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
3581-91-7 | |
| Record name | 4,5-Dimethylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3581-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dimethylthiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003581917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dimethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dimethylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5-DIMETHYLTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3RP5I088G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4,5-Dimethylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032976 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
83 - 84 °C | |
| Record name | 4,5-Dimethylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032976 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4,5-Dimethylthiazole?
A1: this compound has the molecular formula C5H7NS and a molecular weight of 113.18 g/mol. [, ]
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly utilize Infrared (IR), Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and mass spectrometry (MS) to characterize the structure of this compound and its derivatives. [, , , ]
Q3: Has the rotational spectrum of this compound been studied?
A3: Yes, the molecular jet Fourier-transform microwave spectrum of this compound has been recorded, revealing torsional splittings arising from its two methyl groups. These studies also characterized the nitrogen quadrupole hyperfine structures. []
Q4: Is this compound used in any biological assays?
A4: A derivative of this compound, 3-(this compound-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is a common reagent in cell viability and cytotoxicity assays. [, , , , , , , , , , , ]
Q5: How does the MTT assay work?
A5: The MTT assay relies on the ability of viable cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing researchers to assess cell viability or drug cytotoxicity. [, , , , ]
Q6: Are there any other biological applications of this compound derivatives?
A6: Yes, researchers are exploring the use of carborane-based this compound derivatives, like [18F]LUZ5-d8, as potential PET ligands for imaging cannabinoid receptor type 2 (CB2R). These compounds have shown high affinity for CB2R in vitro and improved metabolic stability in vivo compared to previous ligands. []
Q7: What is the role of this compound-N-oxide-S-oxide in chlormethiazole metabolism?
A7: this compound-N-oxide-S-oxide is a novel metabolite of the drug chlormethiazole identified in human urine. Its formation involves the oxidation of both the nitrogen and sulfur heteroatoms in the thiazole ring, a unique metabolic pathway. []
Q8: How does this compound contribute to the aroma of cooked squid?
A8: While not naturally present in raw squid, this compound forms during cooking and contributes a desirable "green" note to the overall aroma profile. []
Q9: How does this compound react with N-bromosuccinimide?
A9: The bromination of this compound with N-bromosuccinimide exhibits regioselectivity, with the methyl groups being more reactive than the thiazole ring. This reaction can yield mono-, tri-, and tetrabrominated derivatives depending on the reaction conditions and stoichiometry. []
Q10: Can the thiazole ring in this compound be selectively brominated?
A10: Yes, specific conditions using silica gel or perfluoroether solvents promote the selective bromination of the thiazole ring in this compound at the 2-position. []
Q11: Have any studies explored the structure-activity relationships (SAR) of this compound derivatives?
A11: While specific SAR studies on this compound itself are limited in the provided research, modifications of related compounds like curcumin with this compound moieties have been investigated for anticancer activity. Researchers observed that incorporating the this compound ring enhanced cytotoxicity against HeLa cells, highlighting the potential impact of structural modifications on biological activity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















